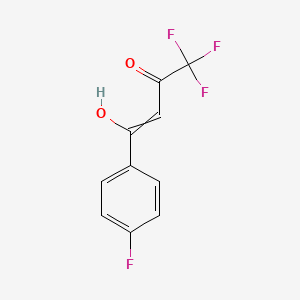

1,1,1-Trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one

CAS No.: 424801-69-4

Cat. No.: VC16740969

Molecular Formula: C10H6F4O2

Molecular Weight: 234.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 424801-69-4 |

|---|---|

| Molecular Formula | C10H6F4O2 |

| Molecular Weight | 234.15 g/mol |

| IUPAC Name | 1,1,1-trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one |

| Standard InChI | InChI=1S/C10H6F4O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-5,15H |

| Standard InChI Key | VDFBHWHXKCRKSI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C(=CC(=O)C(F)(F)F)O)F |

Introduction

Structural and Molecular Characteristics

The molecular structure of 1,1,1-Trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one features a but-3-en-2-one backbone substituted at position 1 with a trifluoromethyl group, at position 4 with a hydroxy group, and at position 4 with a 4-fluorophenyl ring. The IUPAC name reflects this substitution pattern, emphasizing the spatial arrangement of functional groups.

The molecular formula is inferred as C₁₁H₇F₄O₂ based on structural analysis:

-

Carbon (C): 11 atoms (from the phenyl ring, enone chain, and trifluoromethyl group).

-

Hydrogen (H): 7 atoms (accounting for unsaturated bonds in the enone and aromatic ring).

-

Fluorine (F): 4 atoms (3 from –CF₃ and 1 from the 4-fluorophenyl group).

-

Oxygen (O): 2 atoms (from the ketone and hydroxy groups).

The molecular weight is approximately 262.17 g/mol, calculated as follows:

The compound’s planar enone system facilitates conjugation, while the electron-withdrawing trifluoromethyl and fluorophenyl groups enhance its electrophilicity. The hydroxy group introduces potential for hydrogen bonding and further derivatization .

Synthesis and Preparation

Primary Synthetic Route

The synthesis of 1,1,1-Trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one typically involves a Claisen-Schmidt condensation between 4-fluoroacetophenone and ethyl trifluoroacetate in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds in tetrahydrofuran (THF) under controlled conditions:

-

Base Activation: NaH deprotonates ethyl trifluoroacetate, generating a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-fluoroacetophenone, forming a β-keto ester intermediate.

-

Elimination: Heating or prolonged stirring induces dehydration, yielding the α,β-unsaturated ketone.

This method emphasizes mild conditions (0°C to room temperature) to minimize side reactions, with yields dependent on the purity of starting materials and reaction optimization .

Alternative Methodologies

Patent literature describes related trifluoromethylated ketones synthesized via organometallic intermediates. For example, Grignard reagents derived from haloarenes can react with trifluoroacetylating agents to form analogous structures. A phase transfer catalyst (e.g., tetrabutylammonium bromide) may enhance reactivity in biphasic systems .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The hydroxy proton appears as a broad singlet near δ 5.5–6.0 ppm, while the vinylic protons of the enone resonate as doublets between δ 6.5–7.5 ppm due to coupling (). The 4-fluorophenyl aromatic protons exhibit splitting patterns consistent with para-substitution .

-

¹³C NMR: The ketone carbonyl carbon is observed near δ 190–200 ppm, with the trifluoromethyl carbon at δ 110–120 ppm (quartet, ). The enone carbons appear at δ 120–140 ppm.

-

¹⁹F NMR: The trifluoromethyl group resonates at δ -60 to -70 ppm, while the fluorophenyl fluorine appears at δ -110 to -120 ppm .

Infrared (IR) Spectroscopy

Key absorptions include:

-

O–H Stretch: Broad band at 3200–3500 cm⁻¹.

-

C=O Stretch: Strong peak at 1680–1720 cm⁻¹.

Chemical Reactivity and Derivatives

Enone Reactivity

The α,β-unsaturated ketone moiety undergoes characteristic reactions:

-

Michael Addition: Nucleophiles (e.g., amines, thiols) add to the β-position, forming 1,4-adducts.

-

Diels-Alder Cycloaddition: The enone acts as a dienophile, reacting with dienes to yield six-membered rings.

Functionalization of the Hydroxy Group

The –OH group can be alkylated or acetylated to produce ethers or esters, respectively. For example, treatment with acetic anhydride yields the corresponding acetate, enhancing the compound’s lipophilicity for biological studies.

Fluorophenyl Modifications

Applications in Research and Industry

Medicinal Chemistry

Trifluoromethylated enones are prized for their metabolic stability and bioavailability. This compound serves as a precursor to kinase inhibitors and anti-inflammatory agents, where the fluorine atoms improve target binding and pharmacokinetics .

Materials Science

The compound’s conjugated system and fluorine content make it a candidate for organic semiconductors and liquid crystals. Its ability to undergo [2+2] photocycloadditions has been explored for polymer crosslinking .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume